2,5,8-Trichloroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWFFKZWXRICFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization Strategies of 2,5,8 Trichloroquinoline
Nucleophilic Substitution Reactions of Halogen Atoms
The chlorine substituents on the 2,5,8-trichloroquinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant utility in the synthesis of functionalized quinolines. The reactivity of each chlorine atom is dictated by its position on the quinoline (B57606) ring system. Generally, halogens at the 2- and 4-positions of the quinoline nucleus are more activated towards nucleophilic attack than those on the carbocyclic ring (positions 5, 6, 7, and 8). This enhanced reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.
For this compound, the chlorine atom at the C-2 position is expected to be the most reactive towards nucleophiles. The chlorine atoms at the C-5 and C-8 positions on the benzene (B151609) ring are considerably less reactive and would require more forcing reaction conditions for substitution to occur. This difference in reactivity allows for the potential for regioselective functionalization of the molecule.
Reactions with Amines, Thiols, and Alkoxides
The introduction of nitrogen, sulfur, and oxygen nucleophiles via substitution of the chloro groups is a primary strategy for modifying the properties of this compound.
Amines: The reaction of chloroquinolines with various amines is a widely employed method for the synthesis of aminoquinoline derivatives. In the case of this compound, it is anticipated that primary and secondary amines would preferentially displace the C-2 chlorine. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated. The resulting 2-amino-5,8-dichloroquinolines could then be subjected to further functionalization at the less reactive positions under more vigorous conditions if desired. The introduction of different amine functionalities can significantly impact the biological activity of the resulting compounds.
Thiols: Thiolates, being potent nucleophiles, are also expected to readily displace the C-2 chlorine of this compound. The resulting 2-thioether-5,8-dichloroquinolines can be valuable intermediates for further transformations or as final products with specific biological or material properties. The reaction is typically carried out in the presence of a base to generate the thiolate anion.
Alkoxides: Alkoxides can react with activated chloroquinolines to form the corresponding ethers. For this compound, reaction with an alkoxide would likely yield a 2-alkoxy-5,8-dichloroquinoline. These reactions are often performed using the sodium or potassium salt of the desired alcohol. The introduction of alkoxy groups can influence the solubility and electronic properties of the quinoline core.
Table 1: Predicted Regioselectivity in Nucleophilic Substitution of this compound
| Nucleophile | Reagent Examples | Predicted Primary Product |
| Amines | R-NH₂, R₂NH | 2-Amino-5,8-dichloroquinoline |
| Thiols | R-SH + Base | 2-(Alkyl/Aryl)thio-5,8-dichloroquinoline |
| Alkoxides | R-ONa, R-OK | 2-Alkoxy-5,8-dichloroquinoline |
Oxidation and Reduction Pathways
The quinoline nucleus can undergo both oxidation and reduction, although the presence of three electron-withdrawing chlorine atoms will influence the ease with which these transformations occur.
Oxidation: The quinoline ring system is generally resistant to oxidation due to its aromatic nature. Under harsh oxidative conditions, degradation of the molecule is likely. However, if the quinoline ring were to be partially reduced to a tetrahydroquinoline, subsequent oxidation could be employed to re-aromatize the system. Furthermore, specific functional groups introduced onto the quinoline core could be selectively oxidized. For instance, if a hydroxy group were present, oxidation to a quinone could be possible.
Reduction: Two primary reduction pathways can be envisioned for this compound:
Catalytic Hydrogenation: The heterocyclic pyridine (B92270) ring of the quinoline system is susceptible to catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), it is possible to reduce the 1,2-double bond to afford a 1,2-dihydroquinoline (B8789712) or, under more forcing conditions, complete saturation of the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline. The chlorine atoms may also be susceptible to hydrogenolysis (reductive dehalogenation) under these conditions, leading to a mixture of products. The rate of dehalogenation generally follows the trend I > Br > Cl.
Reductive Dehalogenation: Specific reagents can be employed to selectively remove the chlorine atoms without reducing the aromatic ring. This can be achieved using various methods, including catalytic transfer hydrogenation or the use of metal/acid systems. The differential reactivity of the chlorine atoms may allow for selective dehalogenation. For example, the C-2 chlorine might be removed under milder conditions than the C-5 and C-8 chlorines.
Coupling Reactions for Extended Molecular Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from haloaromatic precursors. For this compound, these reactions offer a versatile platform for introducing a wide array of substituents. The regioselectivity of these reactions is again governed by the relative reactivity of the C-Cl bonds, with the C-2 position being the most likely site for initial coupling.
Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with a boronic acid or ester to form a C-C bond. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl groups.
Heck Coupling: The Heck reaction involves the coupling of the chloroquinoline with an alkene to form a new C-C bond, typically resulting in a styrenyl-type derivative at the site of coupling.
Sonogashira Coupling: This reaction couples the chloroquinoline with a terminal alkyne, leading to the formation of an alkynylquinoline derivative. This is a valuable method for introducing linear, rigid structural elements.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical nucleophilic substitution for the formation of C-N bonds, coupling the chloroquinoline with an amine. It often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions.
Table 2: Potential Palladium-Catalyzed Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product at C-2 |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | 2-Aryl/Vinyl-5,8-dichloroquinoline |
| Heck | Alkene | C-C | 2-Alkenyl-5,8-dichloroquinoline |
| Sonogashira | Terminal Alkyne | C-C | 2-Alkynyl-5,8-dichloroquinoline |
| Buchwald-Hartwig | R-NH₂, R₂NH | C-N | 2-Amino-5,8-dichloroquinoline |
Rational Functionalization for Modified Chemical Properties
The targeted modification of this compound through strategic functionalization can lead to compounds with tailored chemical and physical properties, which is of particular interest in drug discovery and materials science.
Introduction, Removal, or Replacement of Bulky Groups
The introduction of sterically demanding or "bulky" groups can have a profound impact on the molecular properties of the quinoline scaffold. In medicinal chemistry, the addition of bulky substituents is a known strategy to enhance binding affinity to biological targets or to overcome drug resistance mechanisms. For instance, in the context of antimalarial drugs, bulky side chains on the 4-aminoquinoline (B48711) core have been shown to circumvent resistance in Plasmodium falciparum.
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.govfrontiersin.org This approach aims to create hybrid compounds with improved affinity and efficacy, as well as potentially novel mechanisms of action or a better resistance profile. nih.gov The quinoline nucleus is a well-known "privileged scaffold" in medicinal chemistry and has been extensively used in the design of molecular hybrids. nih.govfrontiersin.orgnih.gov
The this compound core can serve as a versatile platform for molecular hybridization. Through the functionalization strategies discussed above (nucleophilic substitution, coupling reactions), it is possible to attach other biologically active moieties to the quinoline ring. For example, a known enzyme inhibitor could be linked to the C-2 position of the 5,8-dichloroquinoline (B2488021) core to create a hybrid molecule with dual activity. The choice of linker and the attachment point are critical variables that can be optimized to achieve the desired biological profile. The development of quinoline-based hybrids is an active area of research with the potential to yield novel therapeutic agents. nih.govfrontiersin.org
Advanced Spectroscopic and Structural Elucidation Techniques for 2,5,8 Trichloroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the carbon-hydrogen framework of 2,5,8-trichloroquinoline.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons attached to the quinoline (B57606) ring system. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of these signals provide definitive information about their relative positions.
The chlorine atoms at positions 2, 5, and 8 exert a significant electronic influence on the remaining protons. As electron-withdrawing groups, they deshield nearby protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted quinoline.
The expected signals for the aromatic protons of this compound are:
H-3 and H-4: These protons are on the pyridine (B92270) ring. The proton at C-4 is expected to be a doublet, coupled to H-3. The proton at C-3 is also a doublet, coupled to H-4. Their chemical shifts would be significantly influenced by the adjacent chlorine at C-2.
H-6 and H-7: These protons are on the benzene (B151609) ring, situated between two chlorine atoms (at C-5 and C-8). They would appear as an AX or AB spin system, likely two doublets, with coupling constants typical for ortho-protons. The strong deshielding from the flanking chlorine atoms would shift these signals significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on general principles and data for related chloroquinolines. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.4 - 7.6 | Doublet (d) | 8.0 - 9.0 |
| H-4 | 8.1 - 8.3 | Doublet (d) | 8.0 - 9.0 |
| H-6 | 7.8 - 8.0 | Doublet (d) | 8.5 - 9.5 |
| H-7 | 7.6 - 7.8 | Doublet (d) | 8.5 - 9.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all nine carbon atoms in the this compound skeleton. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR an excellent tool for confirming the substitution pattern.
The carbons directly bonded to chlorine atoms (C-2, C-5, C-8) will exhibit significantly shifted resonances. The other six carbon atoms (C-3, C-4, C-6, C-7, C-4a, C-8a) will also have unique chemical shifts, allowing for a complete assignment of the carbon skeleton. The substituent effects of chlorine are well-documented and can be used to predict the approximate chemical shifts. researchgate.netnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles. Actual experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 149 - 152 |
| C-3 | 123 - 126 |
| C-4 | 137 - 140 |
| C-4a | 128 - 131 |
| C-5 | 130 - 133 |
| C-6 | 128 - 131 |
| C-7 | 126 - 129 |
| C-8 | 145 - 148 |
| C-8a | 146 - 149 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the aromatic system and the carbon-chlorine bonds.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, which are characteristic of the quinoline ring system.
C-Cl stretching: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹. The exact positions can help confirm the presence of chlorine atoms on the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C / C=N | Stretch | 1600 - 1400 |
| Aromatic C-H | Out-of-plane bend | 900 - 675 |
| C-Cl | Stretch | 850 - 550 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
For this compound (C₉H₄Cl₃N), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks. The presence of three chlorine atoms will result in a distinctive isotopic pattern for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with predictable relative intensities, confirming the presence of three chlorine atoms in the molecule.
The fragmentation of chloroquinolines upon electron ionization typically involves the sequential loss of chlorine atoms or hydrogen chloride (HCl) molecules. nih.gov This fragmentation pattern can help to confirm the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, HRMS would be used to confirm the molecular formula C₉H₄Cl₃N, distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 4: Calculated Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₄Cl₃N |
| Nominal Mass | 231 u |
| Monoisotopic Mass (for C₉H₄³⁵Cl₃N) | 230.9409 u |
| Expected [M]⁺ Isotopic Pattern (Relative Intensity) | m/z 231 (100%), 233 (96%), 235 (31%), 237 (3%) |
Implications for Isomer Identification and Purity Assessment
The combination of these spectroscopic techniques is essential for distinguishing this compound from its other possible trichloroquinoline isomers. While all trichloroquinoline isomers would have the same molecular formula and thus the same HRMS data and isotopic pattern, their NMR and IR spectra would be unique.
Isomer Identification: Each isomer will have a distinct substitution pattern, leading to a unique set of chemical shifts and coupling constants in its ¹H and ¹³C NMR spectra. researchgate.net For instance, the number of signals, their multiplicities, and their positions in the ¹H NMR spectrum are directly related to the specific arrangement of protons and chlorine atoms on the quinoline core. Similarly, the fingerprint region of the IR spectrum, particularly the C-H out-of-plane bending modes, is sensitive to the substitution pattern on the aromatic rings.
Purity Assessment: NMR spectroscopy is a powerful tool for assessing the purity of a sample. The presence of any additional peaks in the ¹H or ¹³C NMR spectra would indicate the presence of impurities, such as starting materials, byproducts, or other isomers. The relative integration of these impurity signals compared to the signals of the main compound can be used to quantify the level of purity. Similarly, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate impurities from the main compound and provide their individual mass spectra, aiding in their identification.
Computational and Theoretical Investigations of 2,5,8 Trichloroquinoline
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic characteristics, and reactivity of organic compounds. ijcce.ac.irresearchgate.net Studies on related molecules like 2-chloroquinoline, 6-chloroquinoline, and the drug chloroquine (B1663885), offer insights into how such methods could be applied to 2,5,8-trichloroquinoline. ijcce.ac.irdergipark.org.trnih.gov
These calculations typically begin with geometry optimization to find the most stable molecular conformation. dergipark.org.tr Subsequently, various electronic properties can be determined. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. researchgate.netrsc.org The energy gap (ΔE) between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netrsc.org A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) surface analysis is another vital technique. It maps the electron density to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is critical for predicting molecular interactions. researchgate.netrsc.org Furthermore, DFT can be used to calculate various reactivity descriptors that quantify a molecule's behavior. ijcce.ac.irrsc.org
For a molecule like this compound, DFT calculations would reveal how the positions of the three chlorine atoms—powerful electron-withdrawing groups—influence the electron distribution across the quinoline (B57606) ring system. This would significantly alter the MEP and the energies of the frontier orbitals compared to unsubstituted quinoline, thereby dictating its reactivity and interaction with biological targets. dergipark.org.tr
Table 1: Example of Calculated Quantum Chemical Parameters for Chloroquine (CQ) using DFT/B3LYP 6-31G(d,p)
This table illustrates the types of parameters that could be calculated for this compound. Data is for the related compound, Chloroquine.
| Parameter | Value | Unit | Significance |
| EHOMO | -9.006 | eV | Electron-donating ability |
| ELUMO | -3.784 | eV | Electron-accepting ability |
| Energy Gap (ΔE) | 5.222 | eV | Chemical reactivity, stability |
| Electronegativity (χ) | 6.395 | eV | Power to attract electrons |
| Chemical Hardness (η) | 2.611 | eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | 7.822 | eV | Propensity to accept electrons |
| Data sourced from a study on Chloroquine. researchgate.net |
Molecular Modeling and Simulation Studies
Molecular modeling and, in particular, molecular dynamics (MD) simulations, are essential computational techniques used to study the dynamic behavior of molecules and their interactions with biological macromolecules over time. nih.govmdpi.com For quinoline derivatives, MD simulations are frequently employed to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netdoi.org
An MD simulation would place the this compound molecule within the binding site of a target protein, submerged in a simulated aqueous environment. mdpi.com The simulation then calculates the movements of every atom over a set period (e.g., nanoseconds). mdpi.com Analysis of the resulting trajectory can reveal:
Conformational Stability: By calculating the Root Mean Square Deviation (RMSD), researchers can determine if the ligand-protein complex remains stable or undergoes significant structural changes. doi.org
Residue Flexibility: The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein remain rigid and which are flexible upon ligand binding. doi.org
Binding Interactions: Simulations can track the persistence of key interactions, such as hydrogen bonds, between the ligand and specific amino acid residues throughout the simulation, confirming the binding mode. nih.gov
Binding Free Energy: Advanced calculations can estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
These studies are crucial for validating initial docking results and understanding the dynamic nature of the ligand-receptor interaction, which is a critical step in rational drug design. nih.govmdpi.com
Structure-Based Drug Design (SBDD) Applications
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of a biological target. mdpi.com Molecular docking is a cornerstone of SBDD, used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. nih.govnih.gov The quinoline scaffold is a common feature in many inhibitors designed using SBDD, targeting enzymes like kinases, proteases, and reverse transcriptase. nih.govresearchgate.netsemanticscholar.orgbohrium.com
In the context of this compound, an SBDD approach would involve:
Obtaining the 3D structure of a target protein, often through X-ray crystallography.
Using computational software to "dock" this compound into the binding pocket of the target.
Evaluating the resulting poses based on a scoring function that estimates binding affinity and analyzes interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.gov
This process allows researchers to generate hypotheses about how the compound might inhibit the protein's function and provides a basis for designing more potent derivatives. nih.gov
The specific interactions between a ligand and its target are fundamental to its biological activity. Computational studies on quinoline derivatives have identified several key types of interactions that drive binding. nih.govmdpi.com
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for many kinase inhibitors that bind to the hinge region of the enzyme. mdpi.com
Hydrophobic Interactions: The aromatic rings of the quinoline scaffold frequently engage in hydrophobic and π-π stacking interactions with hydrophobic residues (e.g., Tyrosine, Phenylalanine) in the binding pocket. nih.govresearchgate.net
Halogen Bonding: The chlorine atoms on this compound could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains, an increasingly recognized interaction in drug design.
Docking and MD simulation studies are used to visualize and quantify these interactions, guiding the modification of the ligand to enhance binding affinity and selectivity. nih.govresearchgate.net
Table 2: Example of Predicted Ligand-Target Interactions for a Quinoline Derivative
This table illustrates the types of interactions identified through SBDD for a quinoline-based inhibitor targeting the HIV reverse transcriptase enzyme (PDB: 4I2P).
| Interacting Residue | Interaction Type |
| LYS 101 | Hydrogen Bond |
| LEU 100 | Hydrogen Bond |
| ILE 180 | Hydrogen Bond |
| PRO 124 | Hydrophobic Interaction |
| VAL 97 | Hydrophobic Interaction |
| Data sourced from a study on synthesized quinoline derivatives. nih.govresearchgate.net |
Fragment-Based Drug Design (FBDD) is an alternative discovery method that starts with identifying very small molecules ("fragments," typically with a molecular weight under 300 Da) that bind weakly to the target. wikipedia.orgnih.gov These fragments then serve as starting points for building more potent, lead-like molecules through strategies like fragment growing, linking, or merging. nih.gov
The quinoline or chloroquinoline core could be considered a valuable fragment. A screening campaign using a library of diverse fragments might identify a chloroquinoline scaffold as a "hit." dtu.dk Biophysical techniques like NMR spectroscopy or X-ray crystallography would confirm its binding mode. wikipedia.org medicinal chemists could then use this information to "grow" the fragment, adding functional groups at the 2, 5, or 8 positions (or other available positions) to establish new, favorable interactions within the binding site and progressively increase binding affinity. nih.gov This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. wikipedia.org
Computational Methods for Scaffold Hopping in Drug Discovery
Scaffold hopping is a computational strategy used in medicinal chemistry to identify new molecular cores (scaffolds) that are structurally distinct from an existing lead compound but retain its essential biological activity. uniroma1.itresearchgate.net The goal is often to find novel chemical entities with improved properties (e.g., better metabolic stability, fewer side effects) or to circumvent existing patents. uniroma1.it
Starting with this compound as a hypothetical active compound, computational scaffold hopping methods could be employed to find bioisosteric replacements for its core structure. researchgate.net These methods typically rely on various molecular representations:
Pharmacophore-based searches: A 3D pharmacophore model would be created from the key interaction points of this compound in its binding site (e.g., a hydrogen bond acceptor, aromatic rings, hydrophobic features). This model is then used to search libraries for different scaffolds that can present the same features in the correct spatial arrangement. bohrium.com
Shape-based similarity: These methods search for molecules that have a similar 3D shape and electrostatic profile to the query molecule, under the principle that similarly shaped molecules can bind to the same target. novartis.com
Fragment/substructure replacement: Algorithms can deconstruct the query molecule and replace its core scaffold with alternative fragments from a database, followed by an evaluation of the new molecule's viability. uniroma1.it
Successful scaffold hopping can lead to the discovery of completely new chemical classes of compounds that maintain the desired therapeutic effect. bohrium.com
Biological Activities and Mechanistic Studies of 2,5,8 Trichloroquinoline Derivatives
Antimalarial Activities
Research into the antimalarial properties of specific trichloro-substituted quinolines is not available in the reviewed literature. However, the quinoline (B57606) core is a foundational scaffold for many antimalarial drugs, such as chloroquine (B1663885) and mefloquine. nih.govfuture-science.com
Efficacy Against Parasitic Strains (e.g., Plasmodium falciparum)
While there is no specific data on the efficacy of 2,5,8-Trichloroquinoline against Plasmodium falciparum, a study on 2,3,8-trisubstituted quinoline derivatives identified a compound with significant inhibitory activity against the NF54 strain of P. falciparum, showing an IC50 of 22 nM. nih.govresearchgate.net This highlights the potential of the quinoline scaffold in antimalarial drug discovery. The effectiveness of such compounds, however, can be significantly altered by the specific placement and nature of the substituents on the quinoline ring. For instance, the high potency of the identified 2,3,8-trisubstituted hit was not maintained when tested against drug-resistant strains. nih.gov
Investigation of Heme Polymerase Inhibition
A primary mechanism of action for many quinoline-based antimalarials, like chloroquine, is the inhibition of heme detoxification in the malaria parasite. nih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. biorxiv.org To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin, a process facilitated by a proposed "heme polymerase" activity. nih.govbiorxiv.org
Quinoline drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. nih.gov By capping the growing hemozoin crystal, they prevent further polymerization, leading to a buildup of toxic heme that damages parasite membranes and causes cell death. biorxiv.org While this is a known mechanism for drugs like chloroquine, it has not been specifically investigated for this compound.
Anticancer Potential
No studies evaluating the specific anticancer potential of this compound were identified. The broader class of quinoline derivatives has been extensively studied for anticancer activities, with some compounds showing promise.
In Vitro Cytotoxicity Evaluation (e.g., on Melanoma and Colorectal Carcinoma Cell Lines)
There is no available data on the in vitro cytotoxicity of this compound against melanoma or colorectal carcinoma cell lines.
However, other substituted quinoline derivatives have demonstrated cytotoxicity. For example, a synthesized indolo[2,3-b] quinoline derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, showed significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 µM and 0.54 µM, respectively. nih.gov This compound was significantly less cytotoxic to normal human intestinal epithelial cells, indicating some level of cancer cell selectivity. nih.gov Glycoconjugates of 8-aminoquinoline (B160924) have also been evaluated against HCT 116 colorectal cancer cells. mdpi.com
Mechanisms of Action (e.g., Inhibition of PI3K-PKB, EGFR, MAPK, ALK5, PDGFR, Tyrosine Kinases)
The specific mechanisms of action for this compound in cancer cells have not been elucidated. Research on other quinoline derivatives suggests that they can interfere with various signaling pathways crucial for cancer cell proliferation and survival.
The PI3K/Akt/mTOR pathway, which is frequently overactive in cancers, is a known target. nih.govresearchgate.net The aforementioned 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to exert its cytotoxic effects in colorectal cancer cells by modulating this very pathway. nih.gov Other signaling pathways involving receptor tyrosine kinases (RTKs) like EGFR and PDGFR are also common targets for anticancer drugs. mdpi.commdpi.com For instance, inhibition of the PDGFR signaling pathway has been investigated as a therapeutic strategy for cholangiocarcinoma. mdpi.com However, without direct experimental evidence, it is impossible to determine if this compound affects these or other kinase pathways.
Synergistic Effects with Immunotherapy
There is no research available on the potential synergistic effects of this compound with immunotherapy. Combining targeted therapies with immune checkpoint inhibitors is an area of active cancer research, with the goal of enhancing anti-tumor immune responses. nih.govnih.gov However, such studies have not been performed with this specific compound.
Antimicrobial/Antibacterial Efficacy
The antimicrobial potential of quinoline derivatives is well-documented, with various analogues demonstrating activity against a range of microbial pathogens. The introduction of chlorine substituents can enhance this activity, a characteristic that has been explored in the context of this compound derivatives.
Activity Against Gram-Positive and Gram-Negative Bacteria
Research into the antibacterial properties of chloro-substituted quinolines has shown that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. While specific studies focusing exclusively on this compound derivatives are limited in publicly available literature, the broader class of polychlorinated quinolines has demonstrated notable antibacterial action. For instance, studies on related chloroquinoline compounds have indicated that the position and number of chlorine atoms are crucial for determining the spectrum and potency of antibacterial activity. Generally, the lipophilic nature imparted by chlorine atoms can facilitate the passage of these molecules through bacterial cell membranes.
Table 1: Antimicrobial Activity of Representative Chloroquinoline Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Dichloro-8-hydroxyquinoline | Staphylococcus aureus | Active |
| Polychlorinated Quinoline A | Escherichia coli | Moderately Active |
| Chloro-nitro Quinoline B | Pseudomonas aeruginosa | Active |
Note: This table is illustrative of the general activity of chloroquinoline derivatives and does not represent specific data for this compound derivatives due to a lack of available information.
Potency Against Resistant Strains
Exploration of Molecular Targets (e.g., Bacterial LptA and Top IV Proteins)
The antibacterial mechanism of many quinoline derivatives involves the inhibition of essential bacterial enzymes. Two key targets that have been identified for some quinoline compounds are DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. Additionally, for Gram-negative bacteria, the lipopolysaccharide (LPS) transport protein A (LptA) has been identified as a potential target for certain quinoline derivatives. LptA is a crucial component of the machinery that transports LPS to the outer membrane of Gram-negative bacteria. Disruption of this process compromises the integrity of the outer membrane, leading to bacterial death. Molecular docking studies on some quinoline derivatives have suggested potential binding to both LptA and topoisomerase IV, indicating a possible dual-target mechanism of action.
Insecticidal Properties
In addition to their antimicrobial activities, quinoline derivatives have been investigated for their insecticidal properties, offering potential applications in agriculture and public health for vector control.
Larvicidal Activity (e.g., against Anopheles stephensi, Aedes aegypti)
Mosquito-borne diseases, such as malaria and dengue fever, transmitted by Anopheles and Aedes species respectively, are a major global health concern. The control of mosquito populations, particularly at the larval stage, is a key strategy for disease prevention. Research has demonstrated that certain quinoline derivatives possess larvicidal activity against these important mosquito vectors. The presence of halogen atoms, such as chlorine, in the quinoline structure has been associated with increased larvicidal potency. While specific data on this compound derivatives is scarce, related chloroquinoline compounds have been shown to be effective. For example, some studies have reported the larvicidal effects of dichloroquinoline derivatives against the larvae of Anopheles stephensi and Aedes aegypti.
Table 2: Larvicidal Activity of Representative Chloroquinoline Derivatives
| Compound | Mosquito Species | Activity (LC50) |
|---|---|---|
| 4,7-Dichloroquinoline (B193633) | Anopheles stephensi | Effective |
| 4,7-Dichloroquinoline | Aedes aegypti | Effective |
Note: This table is illustrative and based on data for related chloroquinoline compounds, not specifically this compound derivatives.
Neurotoxic Mechanisms
The insecticidal action of many chemical compounds is often attributed to their neurotoxic effects. In insects, the nervous system presents several potential targets for insecticides. While the precise neurotoxic mechanisms of this compound derivatives have not been extensively elucidated in the available literature, the neurotoxicity of other insecticidal compounds often involves the disruption of ion channels (such as sodium, potassium, and chloride channels), inhibition of critical enzymes like acetylcholinesterase (AChE), or interference with neurotransmitter receptors. For instance, some insecticides act by blocking the GABA-gated chloride channel, leading to hyperexcitation and death of the insect. Given the known biological activities of the quinoline scaffold, it is plausible that this compound derivatives could exert their insecticidal effects through similar neurotoxic pathways.
Based on the conducted research, there is no publicly available scientific literature detailing the specific antiviral activities or comprehensive structure-activity relationship (SAR) analysis of the chemical compound this compound.
Therefore, the requested article focusing solely on the antiviral properties of this compound and its derivatives, as outlined in the user's instructions, cannot be generated at this time due to a lack of specific data on this particular compound in the provided search results.
General information on the antiviral potential of the broader quinoline class of compounds is available, but per the user's strict instructions to focus solely on this compound, this information has been excluded.
Applications in Advanced Materials and Other Research Fields
Material Science Applications
Integration into Polymer Matrices
There is no specific information available in the reviewed literature regarding the integration of 2,5,8-Trichloroquinoline into polymer matrices for the development of advanced materials.
Development of Aggregation-Induced Emission (AIE) Materials
The phenomenon of aggregation-induced emission (AIE) has been observed in various quinoline-based compounds. rsc.orgnih.gov These materials are of interest due to their enhanced fluorescence in an aggregated state, a desirable property for various optical applications. researchgate.netnih.gov However, there is no specific research available that details the AIE properties of this compound.
Components in Organic Light-Emitting Diode (OLED) Materials
Quinoline (B57606) derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs), often serving as electron-transporting materials or as ligands in emissive metal complexes. core.ac.ukiitk.ac.inuq.edu.aucore.ac.ukmdpi.com The stability and electronic properties of the quinoline scaffold make it a valuable component in OLED architecture. mdpi.com Despite the extensive research on quinoline-based OLEDs, there are no specific reports on the use of this compound in this capacity.
Exploration in Electronic, Magnetic, and Optical Materials
The electronic, magnetic, and optical properties of materials are crucial for their application in various advanced technologies. While the broader class of quinoline derivatives has been investigated for these properties, there is a lack of specific data on the electronic, magnetic, and optical characteristics of this compound.
Fluorescent Dye and Marker Applications in Research and Diagnostics
The quinoline core is a key component in many fluorescent probes and markers used in biological and chemical research due to its inherent fluorescence and ability to be functionalized. nih.govmdpi.comnih.govresearchgate.net These fluorescent molecules are instrumental in various diagnostic and imaging applications. nih.gov However, there is no specific information available on the application of this compound as a fluorescent dye or marker in research and diagnostics.
Agrochemical Synthesis and Development
There is currently a lack of specific data in available research literature detailing the direct application or synthesis of agrochemicals derived from this compound. The development of new agrochemicals often involves the screening of large libraries of compounds, and while halogenated quinolines are a class of molecules with recognized biological activity, the specific contributions of the 2,5,8-trichloro substitution pattern have not been highlighted in prominent studies. Research in this area tends to focus on other derivatives, such as those based on 8-hydroxyquinoline (B1678124) or quinoline carboxylic acids, which have well-documented fungicidal, herbicidal, or insecticidal properties.
Use as Versatile Chemical Building Blocks in Organic Synthesis
The utility of a compound as a chemical building block is determined by the reactivity of its functional groups and its ability to undergo transformations to form more complex molecules. For this compound, the three chlorine atoms at different positions on the quinoline ring system present distinct electronic environments, suggesting potential for regioselective reactions.
In principle, the chlorine atoms on the pyridine (B92270) ring (at position 2) and the benzene (B151609) ring (at positions 5 and 8) would exhibit different reactivities towards nucleophilic substitution, a common strategy in organic synthesis. The chlorine at the 2-position is generally more susceptible to nucleophilic attack, especially when activated by the ring nitrogen. This differential reactivity could theoretically allow for sequential, controlled modifications of the quinoline scaffold.
However, specific examples and detailed research findings documenting the use of this compound as a precursor or intermediate in the synthesis of other complex organic molecules are not readily found in the surveyed scientific literature. Synthetic strategies involving other chlorinated quinolines, such as 4,7-dichloroquinoline (B193633) or 2,4-dichloroquinolines, are well-established for creating a variety of derivatives through nucleophilic displacement of the chlorine atoms. These reactions serve as a foundational concept for how this compound might be employed, but direct evidence of its application remains scarce.
Without specific research to draw upon, any discussion of its role as a building block remains theoretical, based on the known reactivity of similar quinoline systems. The development of synthetic routes utilizing this compound would depend on the targeted final products and the ability to control the regioselectivity of its transformations.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and "Green" Synthetic Methodologies
The chemical industry's shift towards environmentally responsible practices has put a significant emphasis on the development of "green" synthetic routes. acs.org Traditional methods for synthesizing quinoline (B57606) scaffolds often involve harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to significant environmental and economic concerns. nih.govacs.org Future research will focus on creating more sustainable pathways to synthesize 2,5,8-Trichloroquinoline and its derivatives.
Key green chemistry approaches include:
One-Pot Synthesis: These methods streamline multi-step reactions into a single procedure, minimizing waste, solvent consumption, and energy input. bohrium.com
Novel Catalysts: The use of nanocatalysts and solid acid magnetic nanocatalysts offers high efficiency and the ability to be recovered and reused multiple times, reducing waste. nih.gov
Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water and ethanol (B145695) is a core principle of green chemistry. bohrium.com
Alternative Energy Sources: Techniques such as ultrasound irradiation and microwave-assisted synthesis can lead to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. frontiersin.orgnih.gov
| Green Synthesis Strategy | Description | Key Advantages | Relevant Research Findings |
|---|---|---|---|
| Nanocatalysis | Utilizing nanoparticle-based catalysts for enhanced reaction efficiency. | High catalytic activity, reusability, and environmentally friendly. nih.gov | Fe3O4 nanoparticles have been used for synthesizing pyrimido[4,5-b]quinolones in water with high yields (88-96%). nih.gov |
| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to accelerate chemical reactions. | Improved yields, shorter reaction times, and energy efficiency. frontiersin.org | Used to produce quinoline-imidazolium hybrids with better yields than conventional heating. frontiersin.orgnih.gov |
| One-Pot Reactions | Combining multiple reaction steps into a single, continuous process. | Reduces waste, solvent use, and purification steps. bohrium.com | Effective for synthesizing various quinoline analogs using green catalysts like p-toluenesulfonic acid. bohrium.com |
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water or ethanol. | Reduced toxicity and environmental impact. bohrium.com | Water has been successfully used as a solvent for the synthesis of pyrimido[4,5-b]quinolones. nih.gov |
Discovery of Novel Biological Targets for Therapeutic Intervention
The quinoline scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov While the biological activities of many quinoline derivatives are well-documented, the search for new molecular targets for compounds like this compound is a key area of future research. The specific substitution pattern of chlorine atoms can significantly influence the compound's electronic properties, lipophilicity, and binding affinities, potentially unlocking novel therapeutic applications. bohrium.com
Emerging research directions include:
Anticancer Therapies: Quinoline derivatives have been shown to inhibit various cancer-related targets, including tyrosine kinases, topoisomerase, and tubulin polymerization. Future studies could explore the potential of this compound derivatives to target novel oncogenic pathways.
Neurodegenerative Diseases: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease by inhibiting specific enzymes or amyloid β aggregation. researchgate.net
Antiviral Agents: The emergence of drug-resistant viruses necessitates the discovery of new antiviral compounds. Certain quinoline derivatives have shown promise in inhibiting viral replication, such as Zika virus (ZIKV). nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antibacterial and antifungal compounds. Quinoline derivatives have a long history of use as antimicrobial agents, and new derivatives could target novel bacterial or fungal proteins. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design for this compound Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds.
For this compound, AI and ML can be applied to:
High-Throughput Virtual Screening: ML models can screen large virtual libraries of this compound derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like potency and selectivity. mdpi.com
Predictive Modeling: AI can develop quantitative structure-activity relationship (QSAR) models to predict how modifications to the this compound structure will affect its biological activity. nih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process can significantly reduce the rate of late-stage failures. mdpi.com
| AI/ML Application | Description | Impact on Drug Design for this compound |
|---|---|---|
| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. | Rapidly identifies promising derivatives for further experimental testing, saving time and resources. nih.gov |
| De Novo Design | Generating novel molecular structures with desired properties using AI algorithms. | Creates innovative this compound-based drug candidates that may not be conceived through traditional methods. mdpi.com |
| QSAR Modeling | Developing models that correlate a compound's chemical structure with its biological activity. | Guides the chemical synthesis process by predicting the activity of new derivatives before they are made. nih.gov |
| ADMET Prediction | Using computational models to predict the pharmacokinetic and toxicity profiles of molecules. | Helps prioritize candidates with favorable drug-like properties, reducing the risk of failure in clinical trials. mdpi.com |
Expansion of Applications in Emerging Material Science Fields
Beyond their pharmacological uses, quinoline derivatives possess unique electronic and photophysical properties that make them attractive for applications in material science. 8-Hydroxyquinoline (B1678124) derivatives, for example, are used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. nih.govrroij.com
Future research into this compound for material science could focus on:
Organic Electronics: Investigating the potential of its derivatives as components in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Chemosensors: Developing fluorescent sensors for the selective detection of specific metal ions or environmentally relevant anions. The chlorine substituents could modulate the electronic properties and enhance the selectivity of such sensors.
Corrosion Inhibitors: Heterocyclic compounds, including quinoline derivatives, have been shown to be effective corrosion inhibitors for metals in acidic environments. najah.edu The specific electronic nature of this compound could offer enhanced protective properties.
Exploration of Prodrug Strategies and Advanced Delivery Systems
Optimizing the delivery of a therapeutic agent to its target site is crucial for maximizing efficacy and minimizing side effects. Prodrug strategies and advanced delivery systems are two key approaches to achieving this.
Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For quinoline-based compounds, this approach can be used to improve properties such as water solubility or to target specific tissues. Research on N-alkoxyquinoline prodrugs has shown they can release the active quinoline drug under specific conditions. rsc.org
Advanced Delivery Systems: The encapsulation of drugs into nanocarriers, such as liposomes or polymeric nanoparticles, can improve their stability, prolong their circulation time, and enable targeted delivery to diseased tissues. eurekaselect.com The development of nanomedicines offers a promising avenue for overcoming challenges associated with the delivery of quinoline-based drugs. eurekaselect.com Future work could involve formulating this compound derivatives into such systems to enhance their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 2,5,8-trichloroquinoline, and how do reaction conditions influence yield?
The synthesis of trichloroquinoline derivatives often employs the Conrad-Limpach method, which involves cyclizing dichloroaniline precursors with ethyl ethoxalylacetate under reflux conditions. For this compound, chlorination steps using phosphorus oxychloride (POCl₃) are critical to introduce chlorine atoms at specific positions. Reaction temperature (80–120°C) and stoichiometric ratios of POCl₃ to substrate significantly impact yield and purity. Post-synthetic purification via fractional recrystallization or column chromatography is recommended to isolate isomers .
Q. How can researchers confirm the structural identity of this compound using analytical techniques?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm).
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 227.94 for C₉H₄Cl₃N).
- X-ray crystallography : For unambiguous assignment of regiochemistry, particularly when isomers are present .
Q. What solvent systems are optimal for recrystallizing this compound?
Polar aprotic solvents like dichloromethane or acetonitrile are preferred due to the compound’s low solubility in water. Mixed solvents (e.g., ethanol/water) can enhance crystal formation. Temperature gradients (room temperature to −20°C) improve yield by reducing co-precipitation of impurities .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic substitution reactions vary in this compound compared to other trichloroquinoline isomers?
The chlorine substituents at positions 2, 5, and 8 create steric and electronic effects that direct electrophiles to the 4- or 6-positions. For example, nitration favors the 6-position due to deactivation of the 4-position by adjacent chlorines. Computational modeling (e.g., DFT calculations) can predict reactivity patterns, while experimental validation via regioselective trapping (e.g., Suzuki coupling) confirms outcomes .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from:
- Isomeric impurities : Use HPLC or chiral chromatography to separate 2,5,8- from 4,5,7-trichloroquinoline.
- Bioassay variability : Standardize assays (e.g., MIC for antimicrobial studies) across multiple cell lines.
- Metabolic instability : Perform stability studies in simulated biological matrices (e.g., liver microsomes) to identify degradation products .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound-based therapeutics?
- Combinatorial libraries : Synthesize analogs with substitutions at the 4- or 6-positions (e.g., trifluoromethyl, amino groups).
- In silico screening : Use molecular docking to prioritize targets (e.g., cytochrome P450 enzymes or kinase inhibitors).
- Pharmacophore mapping : Correlate substituent electronegativity with activity trends (e.g., chlorine’s role in enhancing lipophilicity) .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal.
- Toxicological precautions : Treat as a potential mutagen based on structural alerts (e.g., aryl chlorides) and follow OSHA guidelines for carcinogen handling .
Q. How should researchers address low yields in large-scale synthesis of this compound?
- Process optimization : Implement continuous flow chemistry to control exothermic reactions (e.g., POCl₃ addition).
- Catalytic systems : Explore Lewis acids (e.g., AlCl₃) to accelerate cyclization steps.
- Quality by Design (QbD) : Use DOE (design of experiments) to identify critical process parameters (CPPs) like temperature and stirring rate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
